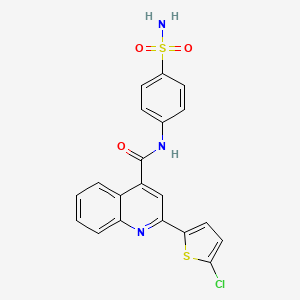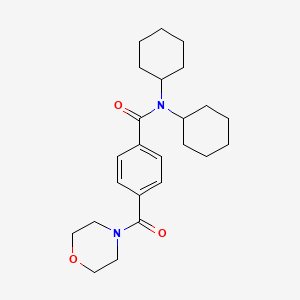![molecular formula C33H28N2O3 B3481971 3,7-dibenzoyl-1,5-diphenyl-3,7-diazabicyclo[3.3.1]nonan-9-one](/img/structure/B3481971.png)
3,7-dibenzoyl-1,5-diphenyl-3,7-diazabicyclo[3.3.1]nonan-9-one
Descripción general
Descripción
3,7-Dibenzoyl-1,5-diphenyl-3,7-diazabicyclo[3.3.1]nonan-9-one is a complex organic compound known for its unique bicyclic structure. This compound belongs to the class of diazabicyclo compounds, which are characterized by the presence of two nitrogen atoms within a bicyclic framework. The compound’s molecular formula is C33H28N2O3, and it has a molecular weight of 500.58702 .
Métodos De Preparación
The synthesis of 3,7-dibenzoyl-1,5-diphenyl-3,7-diazabicyclo[3.3.1]nonan-9-one typically involves multiple steps. One common method starts with the easily accessible 1,5-diphenyl-3,7-diazabicyclo[3.3.1]nonan-9-one. This precursor undergoes an amide bond formation reaction using coupling reagents such as HOBt (1-Hydroxybenzotriazole) and DCC (N,N’-Dicyclohexylcarbodiimide) . The reaction conditions often require an inert atmosphere and controlled temperatures to ensure the desired product’s purity and yield.
Análisis De Reacciones Químicas
3,7-Dibenzoyl-1,5-diphenyl-3,7-diazabicyclo[3.3.1]nonan-9-one can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4), resulting in the formation of reduced derivatives.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4), reducing agents like LiAlH4, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .
Aplicaciones Científicas De Investigación
3,7-Dibenzoyl-1,5-diphenyl-3,7-diazabicyclo[3.3.1]nonan-9-one has several scientific research applications:
Biology: The compound’s unique structure makes it a subject of interest in studying molecular interactions and biological pathways.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in drug design and development.
Mecanismo De Acción
The mechanism of action of 3,7-dibenzoyl-1,5-diphenyl-3,7-diazabicyclo[3.3.1]nonan-9-one involves its interaction with molecular targets through its diazabicyclo framework. The nitrogen atoms within the bicyclic structure can coordinate with metal ions, influencing various biochemical pathways. This coordination can lead to the modulation of enzyme activities and other molecular processes .
Comparación Con Compuestos Similares
Similar compounds to 3,7-dibenzoyl-1,5-diphenyl-3,7-diazabicyclo[3.3.1]nonan-9-one include:
3,7-Ditosyl-1,5-diphenyl-3,7-diazabicyclo[3.3.1]nonane: This compound adopts a chair–chair conformation in the crystalline state, unlike the chair-boat conformation of this compound.
3,7-Di(2-propenyl)-1,5-diphenyl-3,7-diazabicyclo[3.3.1]nonan-9-one: This compound forms complexes with metal ions, such as copper(II) chloride, and exhibits different coordination properties.
The uniqueness of this compound lies in its specific substituents and the resulting chemical and physical properties, making it valuable for various applications in research and industry.
Propiedades
IUPAC Name |
3,7-dibenzoyl-1,5-diphenyl-3,7-diazabicyclo[3.3.1]nonan-9-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C33H28N2O3/c36-29(25-13-5-1-6-14-25)34-21-32(27-17-9-3-10-18-27)23-35(30(37)26-15-7-2-8-16-26)24-33(22-34,31(32)38)28-19-11-4-12-20-28/h1-20H,21-24H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XSOXGYSCAUHDSQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2(CN(CC(C2=O)(CN1C(=O)C3=CC=CC=C3)C4=CC=CC=C4)C(=O)C5=CC=CC=C5)C6=CC=CC=C6 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C33H28N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
500.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-[(4-chlorophenyl)methyl]-4-[(4,5-dimethoxy-2-nitrophenyl)methyl]piperazine](/img/structure/B3481899.png)
![1-{[2-(Trifluoromethyl)phenyl]methyl}-4-[(3,4,5-trimethoxyphenyl)methyl]piperazine](/img/structure/B3481905.png)
![(2E)-1-[4-(4-chlorophenyl)piperazin-1-yl]-3-(3,4-dimethoxyphenyl)prop-2-en-1-one](/img/structure/B3481911.png)
![2-[(2-chloro-4,5-difluorobenzoyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B3481920.png)
![N-(4-{[4-(2-ethoxyphenyl)piperazin-1-yl]sulfonyl}phenyl)acetamide](/img/structure/B3481932.png)
![ethyl 2-{[(4-bromo-1-ethyl-1H-pyrazol-3-yl)carbonyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B3481941.png)

![(PYRIDIN-2-YL)METHYL 4-[(NAPHTHALEN-1-YLOXY)METHYL]BENZOATE](/img/structure/B3481948.png)
![{5-[(2-methoxyphenoxy)methyl]furan-2-yl}{4-[3-(trifluoromethyl)phenyl]piperazin-1-yl}methanone](/img/structure/B3481949.png)

![5-[(2-bromophenoxy)methyl]-N-(pyridin-3-yl)furan-2-carboxamide](/img/structure/B3481965.png)
![ethyl 4-(4-bromophenyl)-2-[(cyclopropylcarbonyl)amino]-3-thiophenecarboxylate](/img/structure/B3481978.png)
![N-[4-[[(E)-2-cyano-2-[4-(2,4-dichlorophenyl)-1,3-thiazol-2-yl]ethenyl]amino]phenyl]acetamide](/img/structure/B3481988.png)
![2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-[2-(1-piperidinylcarbonyl)phenyl]acetamide](/img/structure/B3481994.png)
